molecular formula C7H4F5O3P B3047290 2,3,4,5,6-Pentafluorobenzylphosphonic acid CAS No. 137174-84-6

2,3,4,5,6-Pentafluorobenzylphosphonic acid

Cat. No.: B3047290
CAS No.: 137174-84-6
M. Wt: 262.07 g/mol
InChI Key: NTUQIHXUWNQRPZ-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorobenzylphosphonic acid is a fluorinated organic compound with the molecular formula C7H4F5O3P and a molecular weight of 262.07 g/mol . It is characterized by the presence of five fluorine atoms attached to a benzyl ring, which is further connected to a phosphonic acid group. This compound is known for its high reactivity and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorobenzylphosphonic acid typically involves the reaction of pentafluorobenzyl bromide with a phosphonic acid derivative. One common method includes the nucleophilic substitution reaction where pentafluorobenzyl bromide reacts with a phosphonic acid ester in the presence of a base such as sodium hydride . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorobenzylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzylphosphonic acid derivatives, while oxidation reactions can produce phosphonic acid esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentafluorobenzylphosphonic acid is unique due to the presence of five fluorine atoms on the benzyl ring, which significantly enhances its chemical reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specific biochemical interactions .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5O3P/c8-3-2(1-16(13,14)15)4(9)6(11)7(12)5(3)10/h1H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUQIHXUWNQRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568552
Record name [(Pentafluorophenyl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137174-84-6
Record name [(Pentafluorophenyl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137174-84-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5,6-Pentafluorobenzylphosphonic acid
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2,3,4,5,6-Pentafluorobenzylphosphonic acid
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2,3,4,5,6-Pentafluorobenzylphosphonic acid
Reactant of Route 4
2,3,4,5,6-Pentafluorobenzylphosphonic acid
Reactant of Route 5
2,3,4,5,6-Pentafluorobenzylphosphonic acid
Reactant of Route 6
2,3,4,5,6-Pentafluorobenzylphosphonic acid
Customer
Q & A

Q1: How does F5BnPA interact with metal oxide surfaces?

A1: F5BnPA readily forms self-assembled monolayers (SAMs) on metal oxide surfaces like zinc oxide (ZnO) [] and molybdenum oxide (MoOx) [, ]. The phosphonic acid group (-PO(OH)2) strongly binds to the metal oxide, creating a stable organic interface.

Q2: How does the presence of fluorine atoms in F5BnPA influence its properties?

A2: The pentafluorobenzyl group in F5BnPA enhances its electronegativity []. This electronegativity leads to several effects:

  • Increased Stability: It strengthens the binding of the phosphonic acid group to the metal oxide surface, resulting in more stable SAMs [].
  • Tunable Work Function: The electron-withdrawing nature of fluorine allows for fine-tuning the work function of metal oxides like GO and MoOx by simply varying the concentration of F5BnPA in the composite material [, ].

Q3: What are the potential applications of F5BnPA in organic solar cells (OSCs)?

A3: F5BnPA shows promise as a key component in hole transport layers (HTLs) for OSCs [, ]. Its ability to tune the work function of metal oxides like GO and MoOx allows for better energy level alignment with the donor materials used in OSCs. This improved alignment leads to:

  • Enhanced Open-Circuit Voltage (VOC): OSCs employing F5BnPA-modified HTLs demonstrate a significant increase in VOC, a critical parameter for OSC performance [, ].
  • Elimination of S-Shaped Current-Voltage Characteristics: F5BnPA helps reduce the hole injection barrier and enhance surface recombination velocity, leading to smoother current-voltage curves and improved device efficiency [, ].

Q4: Are there any analytical techniques commonly used to characterize F5BnPA and its interactions with materials?

A4: Several techniques are employed to study F5BnPA-modified materials:

  • Infrared spectroscopy (IR): Used to confirm the presence of the phosphonic acid group and its binding mode to the metal oxide surface [].
  • X-ray photoelectron spectroscopy (XPS): Provides information on the elemental composition and chemical states of elements within the SAMs [].
  • Solid-state nuclear magnetic resonance spectroscopy (ssNMR): Offers insights into the molecular structure and orientation of F5BnPA within the SAMs [].
  • Scanning electron microscopy-energy dispersive X-ray spectroscopy (SEM-EDX): Used to analyze the surface morphology and elemental distribution of F5BnPA-modified materials [].

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